![molecular formula C13H10N4O3S B2560085 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole CAS No. 1426935-69-4](/img/structure/B2560085.png)
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole
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Description
The compound “6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole” is a complex organic molecule that likely contains a benzodiazole core, a common structure in many pharmaceuticals . It also contains a methoxy group (OCH3), a sulfanyl group (SH), and a nitropyridinyl group, which are common functional groups in organic chemistry .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed synthesis methodologies for benzodiazole derivatives, emphasizing the importance of coupling reactions and the characterization of these compounds through spectroscopic methods. For instance, a study described the synthesis of benzimidazole derivatives via coupling reactions, highlighting their structural characterization using IR and NMR spectroscopy (Madala, 2017)[https://consensus.app/papers/synthesis-characterization-evaluation-antiulcer-madala/026be1a535a45e4690ffa2620634126d/?utm_source=chatgpt]. Another research effort focused on the synthesis of 2-methoxy-benzoic acid derivatives, showcasing alternative synthesis routes and their application in the preparation of cardiotonic drugs (Lomov, 2019)[https://consensus.app/papers/synthesis-2methoxy4methylsulfanylbenzoic-acid-lomov/4990e71f052e565f95efee7b76edcd79/?utm_source=chatgpt].
Biological Activities
Studies on the biological activities of benzodiazole derivatives have revealed their potential in various therapeutic areas. One investigation highlighted the antitumor and topoisomerase-I targeting activity of certain nitro-substituted derivatives, indicating their significant cytotoxicity and potential as anticancer agents (Singh et al., 2003)[https://consensus.app/papers/nitro-amino-substitution-dring-52dimethylaminoethyl-singh/6ad55eaef1f25f3f891d8afb40b6e6ae/?utm_source=chatgpt]. Additionally, antimicrobial and antiparasitic properties have been observed, with specific derivatives demonstrating activity against pathogens such as Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002)[https://consensus.app/papers/vitro-activities-position-substitutionbearing-6nitro-delmas/990cecfe475256a386549c3e5d948e08/?utm_source=chatgpt].
Chemical Properties and Applications
The chemical properties of benzodiazole derivatives, including their ability to participate in various reactions, have been a subject of research. For example, studies have detailed the reaction mechanisms and products resulting from the interaction of benzothiazole derivatives with different reagents, showcasing their versatility in chemical synthesis (Bartoli et al., 1974)[https://consensus.app/papers/ring-opening-benzothiazole-system-bartoli/c918ea16a6d95932bb1c85ef600a7f3d/?utm_source=chatgpt].
properties
IUPAC Name |
6-methoxy-2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-20-9-3-4-10-11(6-9)16-13(15-10)21-12-5-2-8(7-14-12)17(18)19/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUNZSHDEHFQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole |
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